4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane
Overview
Description
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane is a fluorinated organic compound with the molecular formula C9H12F7IO This compound is characterized by the presence of iodine, fluorine, and trifluoromethoxy groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane typically involves the introduction of iodine and fluorine atoms into an octane backbone. One common method involves the reaction of an octane derivative with iodine and fluorine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of specialized reactors and purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding fluorinated alcohols.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form fluorinated ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), solvents like DMF or DMSO, temperatures around 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, temperatures around 0-25°C.
Oxidation: Potassium permanganate (KMnO4), aqueous or organic solvents, temperatures around 25-50°C.
Major Products
Substitution: Fluorinated azides or nitriles.
Reduction: Fluorinated alcohols.
Oxidation: Fluorinated ketones or carboxylic acids.
Scientific Research Applications
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, or other biomolecules, affecting their function and activity. The compound’s high electronegativity and lipophilicity enable it to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane
Uniqueness
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane is unique due to the presence of both iodine and trifluoromethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F7IO/c1-2-3-4-6(17)5-7(10,8(11,12)13)18-9(14,15)16/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQSHSLFOZIZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(F)(F)F)(OC(F)(F)F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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